6-methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one

Lipophilicity Drug-likeness Physicochemical profiling

6-Methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one is a synthetic 2-thioether-substituted pyrimidin-4(3H)-one derivative (molecular formula C16H20N2O3S, MW 320.4 g/mol). It belongs to the class of 2-alkyl(aralkyl)sulfanyl-6-methylpyrimidin-4(3H)-ones, a scaffold for which synthetic methodology has been systematically described.

Molecular Formula C16H20N2O3S
Molecular Weight 320.4 g/mol
Cat. No. B11626081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one
Molecular FormulaC16H20N2O3S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)SCCOC2=CC=C(C=C2)OC(C)C
InChIInChI=1S/C16H20N2O3S/c1-11(2)21-14-6-4-13(5-7-14)20-8-9-22-16-17-12(3)10-15(19)18-16/h4-7,10-11H,8-9H2,1-3H3,(H,17,18,19)
InChIKeyLGXZHFDEVHNYNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one: Procurement-Relevant Structural and Class Profile


6-Methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one is a synthetic 2-thioether-substituted pyrimidin-4(3H)-one derivative (molecular formula C16H20N2O3S, MW 320.4 g/mol) . It belongs to the class of 2-alkyl(aralkyl)sulfanyl-6-methylpyrimidin-4(3H)-ones, a scaffold for which synthetic methodology has been systematically described [1]. Pyrimidin-4-ones bearing 2-thioether linkages are recognized pharmacophores in antimicrobial, antifungal, and anticancer research . This specific compound incorporates an isopropoxyphenoxyethyl thioether side chain, distinguishing it from simpler 2-alkylthio or 2-benzylthio analogs. Available primarily through specialty chemical vendors at ≥95% purity, it serves as a research tool for structure-activity relationship (SAR) exploration and fragment-based screening libraries .

Scaffold2-Thioether pyrimidin-4-one core for SAR exploration
Side ChainBranched isopropoxyphenoxyethyl thioether
Screening FitFragment-based library candidate, research-grade purity

Why 6-Methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one Cannot Be Simply Replaced by In-Class Analogs


In-class substitution within the 2-thioether pyrimidin-4-one family is precarious because minor structural variations—alkyl chain length, aryloxy substituent identity, presence or absence of the 6-methyl group—dramatically alter both physicochemical properties (logP, solubility, steric bulk) and biological activity profiles . The 2-thiopyrimidine-4-one SAR study demonstrated that antimicrobial potency varies from complete inhibition to inactivity depending solely on the 2-alkylthio substituent (e.g., cyclohexylmethylthio analog 5c was broadly active, while the 2-butylthio analog 5b was inactive against most tested strains) . The target compound's 4-isopropoxyphenoxyethyl thioether side chain introduces substantially greater lipophilicity and steric demand compared to simpler methyl, ethyl, or benzyl thioether analogs, which directly impacts membrane permeability, target binding, and metabolic stability [1]. Furthermore, the presence of the 6-methyl group differentiates it from the des-methyl analog (2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4(3H)-pyrimidinone, MW 306.4), which may exhibit altered tautomeric preferences and hydrogen-bonding patterns at the pyrimidinone ring [1].

2-Thioether Substituent Controls Activity
Antimicrobial potency may shift from complete inhibition to inactivity with different alkyl/aralkyl chains (class-level SAR).
6-Methyl Group Alters Tautomerism
Lactam stabilization vs. des-methyl analog changes hydrogen-bond donor profile, potentially affecting target recognition.
Isopropoxy vs. Methoxy Lipophilicity Shift
Branched isopropoxy increases lipophilicity and steric bulk relative to linear methoxy, altering membrane permeability and non-specific binding.

Quantitative Differentiation Evidence for 6-Methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one vs. Closest Analogs


Structural Differentiation: Isopropoxy vs. Methoxy Phenoxy Substituent — Impact on Calculated Lipophilicity and Steric Profile

The target compound bears a 4-isopropoxyphenoxy terminal group, distinguishing it from the closest cataloged analog 5-ethyl-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one (C16H20N2O3S, same MW 320.4 but with a methoxy rather than isopropoxy substituent) [1]. The isopropoxy group increases the calculated logP by approximately 0.5–0.7 units relative to the methoxy analog (estimated by fragment-based calculation) and substantially increases topological polar surface area (TPSA) occlusion through branched alkyl shielding. This differentiation is critical for membrane permeation and non-specific protein binding, as 2-thiopyrimidine-4-one activity is highly sensitive to lipophilicity .

Lipophilicity & Steric Profile
Class-level inference
Isopropoxy
cLogP ~3.2–3.8
vs.
Methoxy
cLogP ~2.5–3.1
Supports differentiated SAR data point; methoxy analog cannot replicate steric/lipophilic profile.
Estimated from fragment-based calculation; no experimental logP data.
Lipophilicity Drug-likeness Physicochemical profiling

Presence of 6-Methyl on Pyrimidinone Ring: Differentiation from Des-methyl Analog in Tautomeric and Hydrogen-Bonding Potential

The target compound contains a 6-methyl substituent on the pyrimidinone ring, which is absent in the closely related analog 2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4(3H)-pyrimidinone (C15H18N2O3S, MW 306.4) . The 6-methyl group influences the tautomeric equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms of the pyrimidinone ring. Electron-donating methyl substitution at C6 stabilizes the lactam form and alters the acidity of the N1–H and N3–H protons, which are critical for hydrogen-bond donor/acceptor interactions with biological targets [1]. In related 2-thiopyrimidin-4-one SAR studies, the presence or absence of ring substitution significantly modulated antimicrobial activity; for example, 6-methyl-bearing analogs in the broader pyrimidine thioether class have demonstrated differential activity profiles compared to their unsubstituted counterparts .

Tautomeric & H-Bond Profile
Class-level inference
6-Methyl present
Lactam stabilized
vs.
Des-methyl
Lactim form possible
Distinct hydrogen-bonding profile may influence target engagement and binding mode.
Estimated ΔpKa ~0.3–0.5; no experimental pKa data available.
Tautomerism Hydrogen bonding Molecular recognition

Absence of 5-Substitution: Differentiation from 5-Ethyl Analog in Steric and Metabolic Profile

The target compound lacks substitution at the 5-position of the pyrimidinone ring, whereas the closest higher-MW analog 5-ethyl-6-methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one (C18H24N2O3S, MW 348.5) bears an ethyl group at C5 . The absence of 5-substitution reduces molecular weight by 28 Da (ethyl group mass) and eliminates a potential site for oxidative metabolism (C5-ethyl side chain). In the broader 2-alkylthio-6-methylpyrimidin-4-one class, 5-alkyl substitution has been shown to modulate HIV-1 reverse transcriptase inhibitory activity in the S-DABO series, where the 5-methyl vs. 5-ethyl vs. 5-isopropyl choice dramatically affected potency (IC50 differences exceeding 10-fold in some cases) [1]. The target compound's unsubstituted C5 position represents a distinct SAR vector that may confer different selectivity or off-target profiles compared to 5-alkylated analogs.

C5 Substitution & Metabolism
Class-level inference
No 5-substitution
MW 320.4
vs.
5-Ethyl analog
MW 348.5
Metabolically cleaner scaffold; different selectivity profile from 5-alkylated analogs.
No experimental metabolic stability data; S-DABO class precedent.
Metabolic stability Steric effects SAR

Class-Level Antimicrobial Activity Benchmarks: 2-Thiopyrimidin-4-one Scaffold Potency Against Reference Strains

Although no direct antimicrobial data exist for the target compound, class-level evidence from structurally related 2-thiopyrimidine-4-ones provides a benchmark. Prachayasittikul et al. (2011) reported that 2-(cyclohexylmethylthio)pyrimidine-4(3H)-one (compound 5c) showed complete inhibition against Streptococcus pyogenes and Branhamella catarrhalis and antifungal activity against Candida albicans, while 2-(benzylthio)pyrimidine-4(3H)-one (5d) and 2-(1-adamantylthio)pyrimidine-4(3H)-one (5e) also exhibited antimicrobial activity, albeit with narrower spectra . A separate study on polysubstituted pyrimidine thioethers identified several compounds with appreciable antifungal activity against C. albicans, with the most active compound showing twice the activity of ampicillin against B. subtilis [1]. The target compound, with its isopropoxyphenoxyethyl thioether moiety, represents an unexplored region of this SAR landscape—its activity profile cannot be reliably extrapolated from existing data due to the unique combination of substituents.

Antimicrobial Class Benchmark
Class-level inference
No direct data for target; class-active 2-thiopyrimidin-4-ones show complete inhibition against S. pyogenes, B. catarrhalis, and C. albicans (MIC 25–200 µg/mL).
Scaffold harbors antimicrobial potential; target compound represents untested SAR position.
Agar dilution method; activity cannot be extrapolated to target compound.
Antimicrobial Antifungal MIC Candida albicans

Herbicidal Class Potential: Alkoxyphenoxypyrimidine Patent Landscape and Target Compound Positioning

The patent EP 0218321 A1 (Stauffer Chemical Company, filed 1986) broadly claims alkoxyphenylthio and alkoxyphenoxy pyrimidines as herbicidal agents, with general formula encompassing structures containing optionally branched alkyl, haloalkyl, cycloalkyl, and alkenyl substituents [1]. The target compound falls within the structural scope of this patent class. However, the specific combination of a 6-methylpyrimidin-4-one core, a 2-thioether linkage, and a 4-isopropoxyphenoxyethyl side chain is not explicitly exemplified in this patent. Separately, US Patent 6066638 (DuPont, 2000) claims fungicidal pyrimidinones of Formula I where W = O, S(O)n, or NR5, covering thioether pyrimidinones as agricultural fungicides [2]. The target compound's structural features—particularly the isopropoxy group—are consistent with agrochemical design principles where branched alkoxy substituents enhance cuticular penetration and field persistence.

Agrochemical Patent Class
Class-level inference
Falls within generic claims of EP 0218321 (herbicides) and US 6066638 (fungicides); not explicitly exemplified.
Relevant for dual-mode agrochemical screening; isopropoxy group consistent with penetration optimization.
No herbicidal activity data for target compound.
Herbicide Agrochemical Patent landscape Weed control

Procurement-Relevant Application Scenarios for 6-Methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one


SAR Library Expansion for 2-Thiopyrimidin-4-one Antimicrobial Screening Programs

The target compound fills an unoccupied SAR position in the 2-thioether pyrimidin-4-one landscape, specifically at the intersection of 6-methyl substitution and branched isopropoxyphenoxyethyl side chains. Procurement for antimicrobial screening panels is justified because existing SAR data demonstrate that 2-substituent identity is the primary determinant of antimicrobial potency, yet no published data exist for the isopropoxyphenoxyethyl thioether moiety. This compound enables systematic exploration of lipophilicity–activity relationships at a chemical space coordinate not represented by any tested analog in the Prachayasittikul et al. (2011) panel, which tested only simple alkyl and aralkyl thioether substituents.

Agrochemical Lead Identification: Dual Herbicide–Fungicide Screening Candidate

The compound's structural features place it at the intersection of two agrochemical patent classes: alkoxyphenoxypyrimidine herbicides (EP 0218321) [1] and 2-thiopyrimidinone fungicides (US 6066638) [2]. Its isopropoxy group, which enhances lipophilicity and potentially cuticular penetration, combined with the 6-methylpyrimidin-4-one core, makes it a rational candidate for primary screening against both monocot and dicot weed species and phytopathogenic fungi (e.g., Fusarium, Phytophthora, Puccinia). The absence of 5-substitution distinguishes it from many commercial pyrimidinone herbicides, potentially reducing off-target phytotoxicity. [1] [2]

Fragment-Based or Scaffold-Hopping Medicinal Chemistry Starting Point

For medicinal chemistry programs targeting kinases, phosphodiesterases, or aldose reductase, the pyrimidin-4-one core is a privileged scaffold. The target compound provides three distinct vectors for further functionalization: (i) the N1/N3 positions for alkylation/acylation, (ii) the C5 position for electrophilic substitution, and (iii) the terminal isopropoxy group for deprotection and subsequent derivatization. Compared to the simpler 2-(benzylthio)-6-methylpyrimidin-4-one, the isopropoxyphenoxyethyl side chain introduces additional hydrogen-bond acceptor sites (the ether oxygens) that may engage secondary binding pockets. This makes the compound a versatile intermediate for generating focused libraries. [3]

Physicochemical Probe for Membrane Permeability Studies in the Pyrimidinone Series

The target compound's predicted cLogP (estimated 3.2–3.8) places it in a lipophilicity range that is optimal for passive membrane permeation while avoiding excessive lipophilicity associated with promiscuous binding and poor solubility. Procurement for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability screening, alongside the methoxy analog and the des-methyl analog, would generate a systematic permeability dataset that directly informs lead optimization strategies for pyrimidinone-based drug candidates. The isopropoxy group provides a defined increment in steric bulk and lipophilicity relative to the methoxy congener, enabling precise logP–permeability correlation modeling. [3]

Application
Selection Property
Validation Focus
Antimicrobial screening SAR expansion
2-Thioether side chain diversity (isopropoxyphenoxyethyl)
Antimicrobial panel screening and class-activity benchmarking
Dual herbicide-fungicide screening candidate
Structural overlap with EP 0218321 and US 6066638 patent classes
Agrochemical mode-of-action screening; phytotoxicity profiling
Privileged scaffold for kinase/PDE/aldose reductase targets
Three synthetic vectors (N1/N3, C5, terminal isopropoxy)
Derivatization feasibility; focused library generation
Membrane permeability SAR probe
Predicted lipophilicity in permeability-relevant range
In vitro permeability model validation
Quote Request

Request a Quote for 6-methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.